6-Bromo-3-methoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDXBGDUSYUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733118 | |
| Record name | 6-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938062-38-5 | |
| Record name | 6-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Analytical Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For indazole derivatives, NMR is crucial for confirming the substitution pattern on the bicyclic ring system. cdnsciencepub.com
¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-3-methoxy-1H-indazole is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methoxy (B1213986) protons. Based on data from closely related analogues like 6-bromo-1H-indazole-3-carboxaldehyde and other methoxy-substituted indazoles, the aromatic protons are anticipated to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.org The proton on the carbon adjacent to the bromine atom (H-7) and the proton at position 5 would likely appear as doublets, while the proton at position 4 would be a singlet or a narrow doublet. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet further upfield, generally in the range of δ 3.8–4.1 ppm. The N-H proton of the indazole ring typically presents as a broad singlet at a chemical shift greater than δ 10.0 ppm, which can be confirmed by D₂O exchange. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data inferred from analogous compounds. cdnsciencepub.comrsc.orgdoi.org
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic CH | ¹H NMR | 7.0 - 8.0 | Splitting patterns depend on proton coupling. |
| Methoxy (-OCH₃) | ¹H NMR | 3.8 - 4.1 | Sharp singlet. |
| Indazole N-H | ¹H NMR | > 10.0 | Broad singlet, D₂O exchangeable. |
| Aromatic C | ¹³C NMR | 110 - 145 | Includes C-4, C-5, C-7, C-3a, C-7a. |
| C-Br | ¹³C NMR | ~115 - 125 | Chemical shift for C-6. |
| C-O | ¹³C NMR | > 145 | Chemical shift for C-3. |
| Methoxy (-OCH₃) | ¹³C NMR | 55 - 60 |
Mass Spectrometric Analysis for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂O), the calculated molecular weight is approximately 227.06 g/mol . fluorochem.co.ukachmem.com
In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed, often along with peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which occur in an approximate 1:1 ratio. This results in two major molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a characteristic signature for a monobrominated compound. The exact mass measurement from HRMS allows for the confirmation of the molecular formula.
Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation pattern provides further structural evidence. Common fragmentation pathways for indazoles may involve the loss of small molecules like N₂, CO, or radicals such as H• or CH₃• from the methoxy group.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Source/Method |
| Molecular Formula | C₈H₇BrN₂O | - |
| Molecular Weight | ~227.06 g/mol | Calculation fluorochem.co.ukachmem.com |
| Expected [M]⁺ Peak (⁷⁹Br) | ~226.97 m/z | HRMS (Calculated) |
| Expected [M+2]⁺ Peak (⁸¹Br) | ~228.97 m/z | HRMS (Calculated) |
| Isotopic Peak Ratio [M]⁺:[M+2]⁺ | ~1:1 | Characteristic for Bromine |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.
The presence of the N-H group in the indazole ring would be indicated by a stretching vibration typically in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ region. researchgate.net The presence of the methoxy group is confirmed by C-O stretching vibrations, typically observed between 1000-1300 cm⁻¹, and C-H stretching of the methyl group around 2850-2960 cm⁻¹. researchgate.net The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-700 cm⁻¹ range. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound Data inferred from analogous compounds. researchgate.net
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Indazole N-H | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Methoxy C-O | Stretch | 1000 - 1300 |
| C-Br | Stretch | 500 - 700 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)
Chromatographic methods are essential for verifying the purity of synthetic compounds and for the isolation of target molecules from reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. google.com For indazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. A mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexanes, is often employed as the mobile phase. For a related compound, 6-bromo-1H-indazol-3-ol, a mobile phase of ethyl acetate/hexanes (70:30) yielded an R_f value of approximately 0.49. The spots on the TLC plate are typically visualized under UV light.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides quantitative information about the purity of a sample. Commercial suppliers of this compound verify its purity using HPLC, often achieving purities of 95% or higher. fluorochem.co.uk Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol, is a common method for analyzing such compounds. google.com The compound is detected as it elutes from the column, typically using a UV detector.
Table 4: Chromatographic Methods for this compound
| Technique | Purpose | Typical Conditions |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane mixtures Visualization: UV light |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis, purification | Stationary Phase: C18 (Reversed-phase) google.comMobile Phase: Acetonitrile/Water or Methanol/Water gradient (often with TFA) google.comDetection: UV |
Pharmacological and Biological Research of 6 Bromo 3 Methoxy 1h Indazole and Its Analogues
Investigations into Diverse Biological Activities of Indazole Derivatives
The unique structure of the indazole ring, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, allows for extensive functionalization, leading to a wide array of pharmacological properties. nih.govnih.govnih.govontosight.ai Researchers have explored the therapeutic potential of indazole derivatives in numerous disease areas. nih.govontosight.aitandfonline.com
Anticancer and Antiproliferative Potentials
Indazole derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. nih.govnih.gov Their antiproliferative activity has been demonstrated across a variety of cancer cell lines. rsc.orgmdpi.com
Several studies have highlighted the potent growth inhibitory effects of specific indazole analogues. For instance, compound 2f was found to have significant growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org This compound was shown to inhibit proliferation and colony formation in the 4T1 breast cancer cell line, inducing apoptosis through the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org Furthermore, it disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in 4T1 cells. rsc.org
Another series of indazole derivatives, 13a–13j, demonstrated potent activity against human cancer cell lines including A549 (lung), MCF7 (breast), A375 (melanoma), and HT-29 (colon), with IC50 values ranging from 0.010±0.0042 to 12.8±3.77 μM. researchgate.net Notably, compounds 13a, 13b, 13e, 13g, 13h, and 13j were more potent than the positive control, combretastatin-A4. researchgate.net
The anticancer potential of indazole derivatives is often linked to their ability to inhibit various kinases involved in cancer progression. nih.govnih.gov A series of 1H-indazole derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) kinases, with compound 106 showing significant inhibitory activity against FGFR1-3. nih.gov Another compound, 109, displayed strong potency against EGFR T790M and EGFR kinases and exhibited antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines. nih.gov
Furthermore, some indazole derivatives have shown dual-target inhibitory activity. Compounds IX and X were identified as dual inhibitors of EGFR and BRAF, while compound XI inhibited both BRAF and p38α. aun.edu.eg A series of nitro-aryl 1H-indazole derivatives were designed, with compounds HT-28 and HT-30 showing potent and selective inhibition of Tryptophan-2,3-dioxygenase (TDO), and HT-37 exhibiting dual-target inhibitory activity against both Indoleamine-2,3-dioxygenase 1 (IDO1) and TDO. nih.gov
The following table summarizes the anticancer activity of selected indazole derivatives:
Anticancer Activity of Selected Indazole Derivatives| Compound | Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action |
|---|---|---|---|
| 2f | Various | 0.23–1.15 μM | Induces apoptosis, disrupts mitochondrial membrane potential |
| 13a-13j | A549, MCF7, A375, HT-29 | 0.010±0.0042 to 12.8±3.77 μM | Not specified |
| 106 | Not specified | FGFR1-3 IC50: 0.8-4.5 μM | FGFR kinase inhibitor |
| 109 | NSCLC cell lines | EGFR T790M IC50: 5.3 nM, EGFR IC50: 8.3 nM | EGFR kinase inhibitor |
| IX, X | Not specified | Not specified | Dual EGFR and BRAF inhibitor |
| XI | Not specified | Not specified | Dual BRAF and p38α inhibitor |
| HT-28 | Not specified | TDO IC50: 0.62 μM | TDO inhibitor |
| HT-30 | Not specified | TDO IC50: 0.17 μM | TDO inhibitor |
| HT-37 | Not specified | IDO1 IC50: 0.91 μM, TDO IC50: 0.46 μM | Dual IDO1 and TDO inhibitor |
Anti-inflammatory and Immunomodulatory Effects
The indazole scaffold is a key component in a number of compounds with anti-inflammatory and immunomodulatory properties. nih.govtandfonline.comnih.gov These derivatives have been shown to modulate various inflammatory pathways.
One study investigated the anti-inflammatory activity of indazole and its derivatives, revealing their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Indazole and 5-aminoindazole (B92378) demonstrated a concentration-dependent inhibition of TNF-α. nih.gov
A series of 3-(indol-5-yl)-indazoles were synthesized and evaluated for their anti-inflammatory activities in macrophages. acs.org Compound 22m from this series was found to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and interleukin-6 (IL-6) with IC50 values of 0.89 and 0.53 μM, respectively. acs.org This compound was identified as a myeloid differentiation protein 2/Toll-like receptor 4 (MD2-TLR4) antagonist. acs.org
Furthermore, some indazole derivatives have been developed as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of inflammatory bowel disease (IBD). nih.gov An optimized compound, LZ-14 (Z21115), showed high inhibitory activity against PDE4D7 with an IC50 of 10.5 nM and demonstrated positive effects in mouse models of IBD by reducing the inflammatory response and colon injury. nih.gov
The immunomodulatory effects of indazole derivatives are also being explored in the context of cancer therapy. nih.gov For instance, inhibitors of IDO1 and TDO, important tumor immune checkpoints, can activate T cell-mediated antitumor immune responses. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects. nih.govnih.govorientjchem.org
Antibacterial Activity: A novel class of indazole derivatives has been discovered as bacterial DNA gyrase B inhibitors, showing excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study reported the synthesis of novel indazole derivatives with some compounds exhibiting significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) value of 50 μg/mL. mitwpu.edu.in A series of N-methyl-3-aryl indazoles also showed activity against various bacterial strains, with compounds 5a, 5b, 5i, and 5j displaying excellent inhibitory activity. orientjchem.org
Antifungal Activity: Research into the antifungal properties of indazole derivatives has shown promising results, particularly against Candida species. nih.gov A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity, with compound 10g being the most active against C. albicans and miconazole-susceptible and -resistant C. glabrata species. nih.govresearchgate.net Another study synthesized 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, with some compounds showing potential antifungal activity against Candida albicans and R. oryzae. longdom.org
Antiviral Activity: Indazole derivatives have also been investigated for their antiviral properties. rjpbcs.com N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activities against SARS-CoV-2. nih.gov Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. nih.gov Additionally, pyrrolo[2,3-e]indazole has been identified as a promising scaffold for developing novel neuraminidase inhibitors active against both influenza A virus and S. pneumoniae. rsc.org
The table below provides a summary of the antimicrobial activity of some indazole derivatives.
Antimicrobial Activity of Selected Indazole Derivatives| Compound/Series | Target Organism(s) | Activity/Potency |
|---|---|---|
| Indazole GyrB inhibitors | Gram-positive bacteria (e.g., MRSA) | Excellent enzymatic and antibacterial activity |
| Substituted indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC = 50 μg/mL |
| 3-phenyl-1H-indazole (10g) | C. albicans, C. glabrata | Most active in series |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | EC50 = 0.69 µM |
| Pyrrolo[2,3-e]indazoles (6h, 12) | Influenza A virus, S. pneumoniae | Neuraminidase inhibitors |
Cardiovascular and Metabolic Disease Research
The therapeutic potential of indazole derivatives extends to cardiovascular and metabolic diseases. nih.gov These compounds have been investigated for their roles in managing conditions such as hypertension and metabolic syndrome. nih.gov
One study focused on the discovery of novel indazole derivatives as dual angiotensin II antagonists and partial peroxisome proliferator-activated receptor gamma (PPARγ) agonists. frontiersin.org A promising indazole compound, compound 15, exhibited an IC50 of 6 nM toward the AT1 receptor and modulated PPARγ activity with an EC50 of 250 nM. frontiersin.org This compound was shown to lower blood pressure in spontaneously hypertensive rats and reduce plasma insulin (B600854) and triglycerides in Zucker fa/fa rats. frontiersin.org
Research has also highlighted the potential of indazole derivatives in treating various gastrointestinal disorders, which can be linked to metabolic dysfunction. nih.gov
Neuroprotective Properties and Central Nervous System Applications
Indazole derivatives have shown promise in the field of neuroscience, with research indicating their potential as neuroprotective agents and for applications in central nervous system (CNS) disorders. tandfonline.comacs.orgbanglajol.info
A study on an indazole derivative, 6-amino-1-methyl-indazole (AMI), demonstrated its ability to improve Parkinson's disease models by inhibiting tau hyperphosphorylation. frontiersin.org AMI increased cell viability and reduced apoptosis in MPP+-induced SH-SY5Y cells, along with decreasing the expression of p-tau and upstream kinases like GSK-3β. frontiersin.org Previous work also found that 6-hydroxy-1H-indazole and 5-hydroxy-1H-indazole have protective effects against MPP+-induced apoptosis. frontiersin.org
Furthermore, a series of C5- and C6-substituted indazole derivatives were investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are targets in the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net All tested compounds were submicromolar inhibitors of human MAO-B, with substitutions at the C5 position of the indazole ring yielding particularly potent inhibition. researchgate.net
Novel indazole derivatives are also being explored as serotonergic psychedelic agents for treating psychosis and other mental illnesses. acs.org
Enzymatic and Receptor Target Modulation Studies
The diverse biological activities of indazole derivatives are a result of their interaction with a wide range of enzymatic and receptor targets. nih.govrjpbcs.comacs.org
Structure-based drug design has been instrumental in developing indazole derivatives as potent enzyme inhibitors. nih.gov For example, indazole derivatives have been successfully designed to inhibit bacterial DNA gyrase B. nih.gov They have also been identified as inhibitors of key enzymes in cancer progression, such as FGFR kinases, EGFR, BRAF, TDO, and IDO1. nih.govnih.govaun.edu.egnih.gov
In the context of inflammatory diseases, indazole derivatives have been shown to inhibit enzymes like COX-2 and PDE4. nih.govnih.gov For CNS disorders, they have been developed as inhibitors of MAO enzymes. researchgate.net
Regarding receptor modulation, indazole derivatives have been synthesized as antagonists for various receptors. A series of indazole arylsulfonamides were developed as allosteric CC-chemokine receptor 4 (CCR4) antagonists. acs.org Another study identified a 3-(indol-5-yl)-indazole analogue as a potent MD2-TLR4 antagonist, which suppresses inflammatory responses. acs.org In cardiovascular research, indazole derivatives have been designed as angiotensin II receptor antagonists. frontiersin.org Furthermore, novel indazole derivatives are being investigated as serotonergic psychedelic agents, targeting serotonin (B10506) receptors like 5-HT2A. acs.org
The following table lists some of the key compound names mentioned in this article.
Kinase Inhibitory Activities
Indazole derivatives have been widely investigated as inhibitors of various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Ketohexokinase (KHK): Indazole derivatives have been identified as potent inhibitors of ketohexokinase (KHK), an enzyme involved in fructose (B13574) metabolism. mdpi.comgoogle.comwipo.int The inhibition of KHK is a potential therapeutic strategy for metabolic diseases. mdpi.com Studies have shown that indazole-based compounds can effectively inhibit KHK, and their binding capabilities to the ATP-binding pocket have been demonstrated. nih.govresearchgate.net
Tyrosine Kinases: Analogues of 6-Bromo-3-methoxy-1H-indazole have shown inhibitory activity against tyrosine kinases. For instance, a series of 1H-indazole derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. mdpi.com One compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, was found to be a potent FGFR1 inhibitor. mdpi.com Additionally, 1H-indazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, with some compounds showing strong potency against mutant forms of EGFR. nih.gov
ERK1/2: The ERK/MAPK pathway is crucial for cell proliferation, and its frequent activation in many tumors makes it an attractive target for cancer therapy. google.com Indazole amide derivatives have been synthesized and evaluated for their inhibitory activity against extracellular signal-regulated kinase 1/2 (ERK1/2). mdpi.com Some of these compounds demonstrated excellent enzymatic and cellular activity. mdpi.com Furthermore, novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have been developed as potent and selective ERK1/2 inhibitors. researchgate.netmdpi.com Ravoxertinib (GDC-0994), a selective ERK1/2 inhibitor, has undergone clinical trials for cancer treatment. nih.gov
Pim-1/2/3: Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers. A series of 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles were synthesized and showed potent inhibitory activity against Pim-1, Pim-2, and Pim-3. nih.gov Another series of azaindazole derivatives also demonstrated strong pan-Pim kinase inhibition. nih.gov
VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. While specific data on this compound's direct inhibition of VEGFR2 is not detailed in the provided results, the broader class of indazole derivatives is known to be investigated for anti-angiogenic properties, often targeting kinases like VEGFR2.
| Kinase Target | Example Inhibitor/Derivative Series | Key Findings |
| Ketohexokinase (KHK) | Indazole derivatives | Potent inhibitors of KHK, targeting the ATP-binding pocket. nih.govresearchgate.net |
| Tyrosine Kinases (FGFR, EGFR) | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | Potent FGFR1 inhibitor. mdpi.com |
| 1H-indazole derivatives | Strong potency against EGFR and its mutants. nih.gov | |
| ERK1/2 | 1H-indazole amide derivatives | Good enzymatic and cellular activity against ERK1/2. mdpi.com |
| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | Potent and selective ERK1/2 inhibitors. researchgate.netmdpi.com | |
| Pim-1/2/3 | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles | Potent inhibitors of Pim-1, Pim-2, and Pim-3. nih.gov |
| Azaindazole derivatives | Strong pan-Pim kinase inhibition. nih.gov |
Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, particularly in pulmonary diseases. acs.org N-benzoylindazole derivatives have been identified as potent, competitive, and pseudo-irreversible inhibitors of HNE. acs.orgnih.gov Further development of these inhibitors has led to compounds with improved potency, selectivity, and stability. acs.org For example, modifications at position 3 of the indazole ring resulted in a highly potent 3-CN derivative. acs.org Molecular docking studies suggest that the inhibitory activity is dependent on the geometry of the ligand-enzyme complex. acs.org The indazole and 7-azaindole (B17877) nuclei have been identified as excellent scaffolds for HNE inhibitors, yielding compounds with activity in the low nanomolar range. researchgate.netunifi.it
| Inhibitor Series | Key Findings |
| N-Benzoylindazole derivatives | Potent, competitive, and pseudo-irreversible HNE inhibitors. acs.orgnih.gov |
| 3-CN substituted N-benzoylindazoles | Highly potent HNE inhibitors. acs.org |
| Indazole and 7-azaindole based compounds | Yielded HNE inhibitors with activity in the low nanomolar range. researchgate.netunifi.it |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression, particularly in the tumor microenvironment. nih.govsci-hub.se Inhibition of IDO1 is a promising strategy for cancer immunotherapy. nih.gov Several 1H-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors. mdpi.comnih.gov One study identified 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol as a compound with notable IDO1 inhibitory activity. mdpi.com Structure-activity relationship studies have shown that substituents at the 4- and 6-positions of the 1H-indazole scaffold are critical for IDO1 inhibition. mdpi.com Furthermore, a series of 4,6-substituted-1H-indazole derivatives were found to be potent dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the same metabolic pathway. nih.govnih.gov A compound featuring a methyl benzoxadiazole at the 4-amino position of a 6-Bromo-1H-indazole nucleus demonstrated significant inhibitory activity against both IDO1 and TDO. ekb.eg The indazole scaffold is considered a novel and interesting pharmacophore for developing IDO1 inhibitors. acs.org
| Inhibitor/Derivative Series | Key Findings | IC₅₀ Values |
| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | Exhibited IDO1 inhibitory activity. mdpi.com | 5.3 μM (IDO1) mdpi.com |
| 4,6-substituted-1H-indazole derivatives | Potent dual inhibitors of IDO1 and TDO. nih.govnih.gov | Compound 35: 0.74 μM (IDO1, enzymatic), 1.37 μM (IDO1, HeLa cells), 2.93 μM (TDO, enzymatic), 7.54 μM (TDO, A172 cells) nih.gov |
| Indazole with methyl benzoxadiazole at 4-amino position | Significant dual IDO1/TDO inhibitory activity. ekb.eg | 0.74 µM (IDO1), 2.93 µM (TDO) ekb.eg |
Selective Estrogen Receptor Degradation (SERD) Mechanisms
Selective estrogen receptor degraders (SERDs) are a class of drugs that not only antagonize the estrogen receptor (ER) but also induce its degradation. acs.orgnih.govacs.org This mechanism is particularly relevant for treating breast cancers that have developed resistance to other endocrine therapies. acs.orgnih.govacs.org Indazole-based compounds have emerged as a promising class of oral SERDs. nih.gov Structure-activity relationship studies on a triphenylalkene scaffold led to the identification of a 1H-indazole derivative as a highly efficient degrader of ER-α. mdpi.com Another study reported on indazole-based SERDs where modifications, such as replacing an ethyl group with a cyclobutyl group, enhanced potency. nih.gov More recently, thieno[2,3-e]indazole derivatives have been discovered as novel oral SERDs with improved antitumor effects and favorable drug-like properties. acs.orgnih.govacs.orgresearchgate.net These compounds have shown potent ERα degradation and growth inhibition in both wild-type and tamoxifen-resistant breast cancer cell lines. acs.orgnih.gov
| Derivative Series | Key Findings | IC₅₀/EC₅₀ Values |
| 1H-indazole derivative from triphenylalkene scaffold | Efficient degrader of ER-α. mdpi.com | IC₅₀ = 0.7 nM mdpi.com |
| Indazole-based SERDs | Enhanced potency with cyclobutyl substitution. nih.gov | Not specified |
| Thieno[2,3-e]indazole derivatives | Potent ERα degradation and growth inhibition in resistant cell lines. acs.orgnih.gov | Compound 40: Potent ERα degradation, superior pharmacokinetic properties. acs.orgnih.gov |
| Compound 63: IC₅₀ = 0.7 nM (MCF-7 antiproliferation), EC₅₀ = 1-3 nM (ERα degradation) acs.org |
G-Protein Coupled Receptor Interactions
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are major drug targets. The indazole motif has been incorporated into ligands designed to interact with various GPCRs.
Research has explored indazole-paroxetine hybrid compounds as inhibitors of G protein-coupled receptor kinase 2 (GRK2). nih.gov These hybrid compounds, containing an indazole "warhead," were found to be more potent than their benzodioxole-containing counterparts, although they exhibited less selectivity. nih.gov The indazole ring forms strong interactions with the hinge region of the kinase domain. nih.gov
Furthermore, indazole analogs of tryptamines, such as 5-MeO-DMT, have been evaluated as agonists for serotonin receptor 2 (5-HT2) subtypes, which are GPCRs. nih.govacs.org The indazole ring is known to be an effective bioisostere for the indole (B1671886) nucleus found in many natural and synthetic serotonin receptor ligands. nih.govacs.org These studies aim to develop novel psychedelic-inspired therapeutics with improved pharmacological profiles.
Additionally, substituted indole and indazole derivatives have been investigated for their affinity to the 5-HT6 receptor, another member of the serotonin receptor family and a GPCR. google.com
| Receptor/Target | Compound Type | Key Findings |
| GRK2 | Indazole-paroxetine hybrids | More potent inhibitors than benzodioxole derivatives, but with reduced selectivity. nih.gov |
| Serotonin 2A/2C Receptors (5-HT2A/2C) | Indazole analogs of tryptamines | Act as agonists at these receptors; indazole serves as a bioisostere for indole. nih.govacs.org |
| 5-HT6 Receptor | Substituted indole and indazole derivatives | Show affinity for this GPCR. google.com |
Structure Activity Relationship Sar Studies of 6 Bromo 3 Methoxy 1h Indazole Derivatives
Influence of the Bromine Substituent on Biological Activity and Binding Affinity
The presence of a bromine atom at the 6-position of the indazole ring significantly impacts the physicochemical properties and, consequently, the biological activity of the derivatives. The bromine atom is known to affect the compound's lipophilicity and electronic properties, which can enhance its interaction with biological targets such as bacterial membranes and enzymes. researchgate.net
In a study on 1,2,3-triazole analogues tethered to a 6-bromo-1H-indazole core, the bromine substituent was suggested to play a role in the antimicrobial activity of the compounds. researchgate.net The lipophilicity conferred by the bromine atom can facilitate the penetration of the molecule through bacterial cell walls, leading to increased intracellular concentrations and enhanced efficacy. researchgate.net
Furthermore, in the context of kinase inhibition, the 6-bromo substituent can occupy specific hydrophobic pockets within the ATP-binding site of the enzyme. For instance, in the development of Checkpoint kinase 1 (Chek1) inhibitors, a 6-bromo-3-indolyl-quinolinone derivative was synthesized to explore substitution into a hydrophobic region of the kinase. drugbank.com This highlights the potential of the bromine atom to contribute to the binding affinity and potency of these inhibitors.
Role of the Methoxy (B1213986) Group in Pharmacological Profile and Target Binding
The methoxy group at the 3-position of the 1H-indazole ring is another critical determinant of the pharmacological profile of these derivatives. The methoxy group can influence a molecule's metabolic stability, solubility, and its ability to form hydrogen bonds, all of which are crucial for drug-like properties. researchgate.net
In the context of kinase inhibitors, the methoxy group can be involved in key interactions within the active site. For example, in a series of indazole-based inhibitors of JNK3 and p38α, the presence of a methoxy group was shown to preclude certain hydrogen bond interactions, which in turn influenced the selectivity of the compounds. nih.gov This demonstrates that the 3-methoxy group can play a crucial role in fine-tuning the selectivity of these inhibitors for their intended targets.
Impact of Substituents at the N1-Position on Efficacy and Selectivity
The N1-position of the 1H-indazole ring offers a readily accessible point for chemical modification, and the nature of the substituent at this position has a profound impact on the efficacy and selectivity of the resulting derivatives. The introduction of various alkyl or aryl groups at the N1-position can alter the molecule's steric bulk, conformation, and electronic distribution, leading to significant changes in its interaction with biological targets. nih.gov
Studies on the regioselective N-alkylation of indazoles have shown that a wide variety of substituents can be introduced at the N1-position. nih.gov This chemical tractability allows for the systematic exploration of the SAR at this position. For instance, in a series of indazole amide-based ERK1/2 inhibitors, modifications at the N1-position were crucial for optimizing their potency and cellular activity. nih.gov
The size and nature of the N1-substituent can influence the orientation of the entire molecule within the binding pocket of a target enzyme. A bulky substituent might be necessary to occupy a large hydrophobic pocket, while a smaller, more flexible group might allow for optimal positioning for key hydrogen bonding interactions. This modulation of binding mode can directly translate to changes in both the potency and the selectivity profile of the inhibitor.
Table 1: Impact of N1-Substituents on the Biological Activity of 6-Bromo-3-methoxy-1H-indazole Derivatives (Hypothetical Data)
| N1-Substituent | Target | IC50 (nM) | Selectivity vs. Off-Target |
| Methyl | Kinase A | 50 | 10-fold |
| Ethyl | Kinase A | 35 | 20-fold |
| Isopropyl | Kinase A | 80 | 5-fold |
| Phenyl | Kinase A | 15 | 50-fold |
| 4-Fluorophenyl | Kinase A | 10 | 100-fold |
This table is a hypothetical representation to illustrate the potential impact of N1-substituents and is not based on actual experimental data.
Correlation between Molecular Architecture and Therapeutic Potential
The indazole scaffold itself is a well-established pharmacophore in numerous FDA-approved drugs, particularly in the area of oncology. nih.gov The addition of the 6-bromo and 3-methoxy groups, along with diverse N1-substituents, allows for the fine-tuning of activity against specific molecular targets, such as protein kinases. The development of selective kinase inhibitors is a major focus in cancer therapy, and the this compound core provides a robust platform for the design of such agents. nih.govnih.gov
Computational and in Silico Methodologies in Indazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as 6-bromo-3-methoxy-1H-indazole, might interact with the binding site of a target protein.
The process involves placing the 3D structure of the ligand into the active site of a protein and using a scoring function to estimate the binding affinity. This helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For indazole derivatives, molecular docking has been instrumental in elucidating their interactions with various protein targets, including kinases and enzymes involved in cancer and inflammation. nih.govresearchgate.net For instance, studies on related indazole compounds often explore how the indazole core fits into the ATP-binding pocket of kinases. nih.gov A hypothetical docking study of this compound would likely investigate the role of the bromo and methoxy (B1213986) groups in establishing specific contacts within a target's active site, potentially influencing potency and selectivity. researchgate.net
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Ketohexokinase (KHK) | -8.5 | Asp123, Arg125 | Hydrogen Bond |
| Phe150, Leu152 | Hydrophobic | ||
| Aurora Kinase A | -7.9 | Ala213, Leu263 | van der Waals |
| Glu211 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can predict the activity of new, untested compounds.
For a series of compounds including this compound, a QSAR study would involve calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) and correlating them with experimentally determined biological activity. nih.gov 3D-QSAR models, for example, generate contour maps that show which regions of a molecule are associated with increases or decreases in activity, providing a visual guide for structural modification. nih.gov Such models have been successfully applied to various indazole series to understand the structural requirements for inhibiting targets like Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov A QSAR model could predict how modifications to the this compound scaffold would affect its potency as, for example, a ketohexokinase inhibitor. google.com
Table 2: Example of Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Wiener Index | Molecular branching and connectivity |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Following the identification of an initial "hit" compound, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile.
If this compound were identified as a hit from a screening campaign, computational lead optimization would follow. This process often involves creating a virtual library of analogues by making small, targeted modifications to the parent structure. These analogues would then be evaluated using molecular docking and QSAR models to prioritize the most promising candidates for synthesis. For example, different substituents could be computationally explored at various positions on the indazole ring to enhance binding affinity or improve drug-like properties. This in silico approach accelerates the design-synthesize-test cycle by focusing laboratory efforts on compounds with the highest predicted potential. nih.gov
Pharmacophore Modeling and Drug Design Principles
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used to design new molecules that possess these key features in the correct 3D arrangement.
This technique is widely used in the design of novel indazole-based inhibitors. nih.gov A pharmacophore model could be generated based on the structure of a known active indazole derivative bound to its target. This model would highlight the critical interaction points. For this compound, a pharmacophore model would map the positions of the aromatic rings, the hydrogen-bonding capacity of the indazole nitrogens, and the spatial location of the bromo and methoxy groups. This model could then be used as a 3D query to screen virtual databases for diverse chemical scaffolds that match the pharmacophore, potentially leading to the discovery of novel and patentable lead compounds. researchgate.netnih.gov
Table 3: Common Pharmacophoric Features in Drug Design
| Pharmacophoric Feature | Description | Potential Role of this compound Moiety |
|---|---|---|
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The fused benzene-pyrazole rings of the indazole core. |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The N-H group of the indazole ring. |
| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | The nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the methoxy group. |
| Hydrophobic Group (HY) | A nonpolar group that interacts favorably with nonpolar residues. | The bromo-substituted benzene (B151609) ring. |
Preclinical Efficacy and Mechanistic Investigations of Indazole Compounds
In Vitro Cellular Assays for Biological Response Evaluation
In vitro cellular assays are fundamental in early-stage drug discovery to determine the biological response of a compound at a cellular level. While specific assay data for 6-Bromo-3-methoxy-1H-indazole is not extensively published, numerous derivatives built upon the indazole and 6-bromo-indazole framework have demonstrated significant activity across various therapeutic areas, including oncology and microbiology.
For instance, a series of synthesized indazole derivatives showed potent antiproliferative activity against a panel of human cancer cell lines. nih.govrsc.org One notable compound, designated 2f , exhibited strong growth-inhibitory effects with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Similarly, in a separate study, indazol-pyrimidine hybrids were assessed for cytotoxicity, where compound 5f was found to be highly effective against MCF-7 (breast), A549 (lung), and Caco-2 (colorectal) cancer cell lines. mdpi.com
Beyond cancer, derivatives of the 6-bromo-1H-indazole scaffold have been evaluated for antimicrobial properties. A study involving novel 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole reported that several of these compounds expressed moderate to good inhibition against various bacterial and fungal strains. researchgate.netbanglajol.info
The anti-inflammatory potential of indazoles has also been confirmed in vitro. Indazole and its simple derivatives, 5-aminoindazole (B92378) and 6-nitroindazole , were shown to inhibit the production of pro-inflammatory cytokines and free radicals in a concentration-dependent manner. nih.gov
| Compound | Assay Type | Target Cell Line(s) / Organism | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 2f | Antiproliferative | Various Cancer Cell Lines | 0.23–1.15 μM | rsc.org |
| Compound 5f | Cytotoxicity | MCF-7 (Breast Cancer) | 1.858 µM | mdpi.com |
| Compound 5f | Cytotoxicity | A549 (Lung Cancer) | 3.628 µM | mdpi.com |
| Compound 5f | Cytotoxicity | Caco-2 (Colorectal Cancer) | 1.056 µM | mdpi.com |
| 6-bromo-1H-indazole-triazole derivatives | Antimicrobial | Various Bacteria and Fungi | Moderate to good inhibition | researchgate.netbanglajol.info |
| Indazole Derivatives | Anti-inflammatory | Cell-based cytokine assays | Concentration-dependent inhibition of TNF-α & IL-1β | nih.gov |
Mechanism of Action Elucidation at the Molecular Level
Understanding a compound's mechanism of action (MoA) is critical to its development as a therapeutic agent. For the indazole class, a variety of mechanisms have been elucidated, primarily revolving around the inhibition of key cellular signaling pathways.
A prominent mechanism for the anticancer effects of many indazole derivatives is the inhibition of protein kinases. nih.gov For example, a series of 3-amino-1H-indazole derivatives were found to target the PI3K/AKT/mTOR signaling pathway, which is commonly overactive in cancer. nih.gov The lead compound from this series, W24 , was shown to inhibit DNA synthesis, induce G₂/M cell cycle arrest, and trigger apoptosis in gastric cancer cells. nih.gov
Further investigation into the apoptotic mechanism of the indazole derivative 2f revealed that it functions by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org This leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org
The anti-inflammatory properties of indazoles have been attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and key pro-inflammatory cytokines, such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net This dual action on both the enzymatic drivers of inflammation and the signaling molecules that propagate the inflammatory response highlights a multi-faceted mechanism. In some cases, the mechanism may also involve the inhibition of bacterial enzymes essential for processes like cell wall synthesis or DNA replication. researchgate.net
In Vivo Efficacy Studies in Disease Models
Translating in vitro activity into in vivo efficacy is a crucial step in preclinical development. While in vivo studies specifically for this compound are not documented in the reviewed literature, related indazole compounds have demonstrated significant efficacy in animal models of disease.
In an oncology setting, the indazole derivative 2f was evaluated in a 4T1 breast cancer tumor model in mice. The compound was shown to effectively suppress tumor growth without causing obvious side effects, demonstrating a favorable preliminary safety and efficacy profile. nih.govrsc.org Another study highlighted that the 3-amino-1H-indazole derivative W24 possessed good pharmacokinetic properties and a low tissue toxicity profile in vivo, which are essential characteristics for a potential drug candidate. nih.gov
The anti-inflammatory activity of indazoles has also been confirmed in vivo. In a carrageenan-induced hind paw edema model in rats, a standard model for acute inflammation, indazole and its derivatives significantly inhibited swelling in a dose- and time-dependent manner. nih.govresearchgate.net For example, 5-aminoindazole at a dose of 100 mg/kg produced a maximum inhibition of edema of 83.09%, an effect comparable to the standard NSAID drug diclofenac. nih.gov This result provides strong evidence that the in vitro anti-inflammatory mechanisms translate to a tangible therapeutic effect in a living organism.
Target Identification and Validation Approaches
Identifying the specific molecular targets of a compound is key to understanding its mechanism and potential for development. For the indazole scaffold, target identification efforts have revealed that these compounds can bind to and inhibit a wide range of proteins, particularly those involved in cell signaling and proliferation.
Protein kinases remain one of the most successfully validated target classes for indazole derivatives. mdpi.com Through fragment-based design and high-throughput screening, specific indazoles have been identified as potent inhibitors of various kinases. For example, different indazole series have been developed to target Receptor Tyrosine Kinases (RTKs) like VEGFR-2, Tie-2, and EphB4, which are crucial for angiogenesis (the formation of new blood vessels) in tumors. mdpi.com Other identified kinase targets include c-Kit, PDGFRβ, FLT3, and Aurora kinases A and B. mdpi.com
Beyond kinases, other enzyme families have been validated as targets. A structure-based design strategy led to the development of N-1-substituted indazole-3-carboxamide derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair that is a key target in oncology. nih.gov
| Indazole Derivative Class | Identified Molecular Target | Therapeutic Area | Reference |
|---|---|---|---|
| 3-amino-1H-indazole derivatives | PI3K/AKT/mTOR Pathway | Oncology | nih.gov |
| Multi-target indazole derivatives | VEGFR-2, Tie-2, EphB4 | Oncology (Anti-angiogenesis) | mdpi.com |
| N-(4-(1-(4-chlorineindazole))phenyl) urea derivative | c-Kit, PDGFRβ, FLT3 | Oncology | mdpi.com |
| 1H-indazole derivatives | Aurora A and B Kinases | Oncology | mdpi.com |
| Indazol-pyrimidine hybrids | c-Kit Tyrosine Kinase (Predicted) | Oncology | mdpi.com |
| N-1-substituted indazole-3-carboxamides | PARP-1 | Oncology, Diabetes | nih.gov |
| Indazole and simple derivatives | Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel 6-Bromo-3-methoxy-1H-indazole Analogues with Enhanced Bioactivity
The structural framework of this compound is ripe for chemical modification to generate novel analogues with potentially superior biological activity. The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
Research on the closely related 6-bromo-1H-indazole scaffold has demonstrated the viability of this approach. For instance, the synthesis of novel 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole core has yielded compounds with promising antimicrobial properties. researchgate.netbanglajol.info This strategy, often employing copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), could be directly applied to this compound to create a new library of compounds for screening. nih.gov
Furthermore, the indazole nucleus itself can be modified. The nitrogen at the N-1 position serves as a handle for introducing different groups, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. By systematically altering these positions, researchers can fine-tune the molecule's bioactivity, selectivity, and metabolic stability. The goal is to develop next-generation compounds that build upon the established therapeutic potential of the indazole core, which is known for activities including anticancer and anti-inflammatory effects. researchgate.netsci-hub.se
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While the broader indazole class is known to interact with a multitude of biological targets, the specific landscape for this compound derivatives is still emerging. One of the most direct future applications comes from its role as a key intermediate in the synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole, which is a precursor for ketohexokinase (KHK) inhibitors. google.com KHK is a crucial enzyme in fructose (B13574) metabolism, and its inhibition is being explored as a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
Beyond this established direction, the exploration of other targets is a significant area for future research. The extensive body of work on indazole derivatives provides a roadmap for this exploration. Indazoles have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often implicated in cancer and inflammatory diseases. nih.gov The proven success of FDA-approved indazole-based kinase inhibitors like Axitinib and Pazopanib underscores the potential of this scaffold. researchgate.netresearchgate.net
Future research could involve screening libraries of this compound analogues against panels of kinases and other enzymes to identify novel interactions. The table below summarizes some of the biological targets successfully modulated by the broader indazole chemical class, suggesting potential avenues of investigation for new derivatives of this compound.
| Target Class | Specific Target Examples | Potential Therapeutic Application | Reference |
| Protein Kinases | VEGFR, FGFR, Bcr-Abl, JAK2, GSK-3 | Oncology, Angiogenesis Inhibition | nih.govnih.gov |
| Enzymes | IDO1, Ketohexokinase (KHK) | Immunotherapy, Metabolic Diseases | google.comnih.gov |
| Receptors | Estrogen Receptor (ER-α) | Breast Cancer | nih.gov |
| Parasitic Enzymes | Trypanothione Reductase | Antileishmanial Therapy | nih.govresearchgate.net |
This targeted exploration, guided by the known activities of the indazole family, could uncover novel therapeutic uses for derivatives of this compound in oncology, immunology, and infectious diseases. nih.gov
Integration of Advanced Synthetic Techniques for Scalable Production
For any chemical intermediate to be truly valuable in drug development, its synthesis must be efficient, cost-effective, and scalable. Future research will likely focus on integrating advanced synthetic methodologies to improve the production of this compound and its derivatives.
A notable advancement is a patented three-step synthesis that produces a key derivative, 6-bromo-3-methoxy-1-phenyl-1H-indazole. This method starts from 6-bromoindazole and proceeds through a nitration and subsequent reaction with sodium methoxide (B1231860) to form the this compound intermediate. google.com The final step involves a copper-catalyzed reaction with a phenyl halide. This process is highlighted as being environmentally friendly, avoiding expensive and highly toxic reagents, and suitable for large-scale industrial production due to its simplicity and stable, controllable process. google.com
Other modern synthetic strategies that could be applied or further optimized include:
Flow Chemistry: Converting batch reactions into continuous flow processes can enhance safety, improve reaction control, and allow for more efficient scaling. This would be particularly beneficial for nitration or other potentially hazardous reactions.
Click Chemistry: As mentioned for analogue development, the use of click chemistry provides a highly efficient and regioselective method for linking the indazole core to other molecular fragments, which is ideal for building compound libraries for screening. nih.gov
By focusing on these green and efficient synthetic technologies, the large-scale production required for extensive preclinical and potential clinical studies can be made more feasible and economical.
Translational Research and Clinical Development Potential
The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to the clinic. The indazole scaffold has a proven track record of clinical success, lending significant weight to the developmental potential of new derivatives. bldpharm.com Several indazole-containing drugs are currently on the market, particularly for the treatment of cancer, demonstrating that this chemical class possesses favorable properties for drug development. researchgate.net
The translational pathway for derivatives of this compound appears promising for several reasons:
Established Precedent: The clinical success of drugs like Axitinib (renal cell carcinoma), Niraparib (ovarian cancer), and Entrectinib (non-small cell lung cancer) validates the indazole core as a "privileged scaffold" in oncology. researchgate.netbldpharm.com This existing clinical experience can help guide the development of new indazole-based drug candidates.
Defined Therapeutic Targets: The identification of ketohexokinase as a target for derivatives provides a clear and compelling path for translational research in metabolic diseases, a field with significant unmet medical needs. google.com
Versatility: The wide range of biological activities associated with indazoles suggests that derivatives of this compound could be developed for multiple therapeutic areas, from oncology to inflammatory conditions and infectious diseases. sci-hub.senih.gov
Future efforts will need to focus on rigorous preclinical evaluation of novel analogues, including studies on their efficacy in relevant disease models, pharmacokinetic profiling, and initial safety assessments. Successful preclinical data would pave the way for Investigational New Drug (IND) applications and the initiation of clinical trials, potentially adding new, innovative therapies to the growing list of clinically impactful indazole-based medicines.
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-Bromo-3-methoxy-1H-indazole?
To improve synthetic yield and purity, researchers should focus on:
- Bromination conditions : Use controlled stoichiometry of brominating agents (e.g., NBS or Br₂) and monitor reaction time to avoid over-bromination .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation of sensitive methoxy groups .
- Temperature control : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions during cyclization of the indazole core .
Validate purity via HPLC (>98%) and confirm structural integrity using NMR and mass spectrometry.
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
- NMR analysis : Use - and -NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons influenced by bromine’s deshielding effects) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 227.03 g/mol) and isotopic patterns for bromine (1:1 / ratio) .
- X-ray crystallography : Employ SHELXL for refinement, particularly for resolving disordered methoxy or bromine positions in low-resolution datasets .
Q. What safety protocols are recommended for handling and storing this compound?
- Storage : Protect from light in airtight containers at 2–8°C to prevent degradation of the bromine-methoxy scaffold.
- Handling : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact. Quench waste with sodium bicarbonate before disposal.
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Structural confirmation : Cross-check purity (HPLC) and crystallize derivatives to confirm substituent positions, as minor structural variations (e.g., regioisomers) drastically alter activity .
- Mechanistic studies : Use competitive binding assays or computational docking to identify off-target interactions (e.g., kinase inhibition vs. GPCR modulation) .
Q. What strategies address challenges in crystallographic refinement of this compound?
- Twinning correction : Apply SHELXL’s TWIN/BASF commands for datasets affected by pseudo-merohedral twinning .
- Disorder modeling : Partition overlapping methoxy/bromine electron densities using PART and SUMP instructions in SHELX .
- High-resolution data : Collect synchrotron data (<1.0 Å) to resolve weak diffraction caused by the heavy bromine atom .
Q. How can regioselective functionalization of this compound be achieved?
- Directing group effects : The electron-donating methoxy group at C3 directs electrophilic substitution to C5, while bromine at C6 deactivates adjacent positions .
- Cross-coupling : Use Suzuki-Miyaura reactions with C6-bromine as a handle for palladium-catalyzed aryl coupling, retaining the methoxy group’s integrity .
- DFT modeling : Predict reactive sites via Fukui indices or electrostatic potential maps to guide functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
